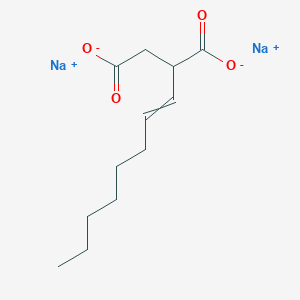
Disodium;2-oct-1-enylbutanedioate
Cat. No. B8336625
Key on ui cas rn:
54163-66-5
M. Wt: 272.25 g/mol
InChI Key: VTTZNHFOGZURNY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07256164B2
Procedure details


This example illustrates the use in an anionic surfactant composition of an octenylsuccinic acid liquid-stabilizing agent. An aqueous disodium octenylsuccinate (about 35%) was prepared from octenyl succinic anhydride (OSA from Dixie Chemical, Houston, Tex.) and aqueous sodium hydroxide. According to the manufacturer of the OSA, this material is reportedly predominantly 1-OSA, but some 2-OSA is also present.


Name
octenylsuccinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:9]([CH2:13][C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(C1CC(=O)OC1=O)=CCCCCCC.[OH-].[Na+:33]>>[CH:1]([CH:9]([CH2:13][C:14]([O-:16])=[O:15])[C:10]([O-:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+:33].[Na+:33] |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=CCCCCCC)C1C(=O)OC(C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
octenylsuccinic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=CCCCCCC)C(C(=O)O)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=CCCCCCC)C(C(=O)[O-])CC(=O)[O-].[Na+].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
